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molecular formula C8H9FS B8300210 Fluoromethyl p-toluene sulfide

Fluoromethyl p-toluene sulfide

Cat. No. B8300210
M. Wt: 156.22 g/mol
InChI Key: WFTRYPXQWQWTLT-UHFFFAOYSA-N
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Patent
US09290446B2

Procedure details

(Fluoromethyl)(p-tolyl)sulfane (52.09 g, 320.06 mmol) was added to a mixture of methanol (250 mL) and water (50 mL). The resulting mixture was cooled to a temperature between 0° C. and 5° C. NBS (68.36 g, 1.2 eq) was added in small portions, maintaining the same temperature range. The reaction mixture was stirred at the same temperature range until the reaction was complete. After that, the reaction mixture was quenched by the addition of Na2SO3 (10%, 150 mL). The pH of the reaction mixture was adjusted to a value between 7 and 8, with saturated NaHCO3 solution. The mixture was concentrated under vacuum at a temperature between 20° C. and 25° C. The residue was extracted with dichloromethane (200 mL, 150 mL). The combined organic layer was washed with water (2×300 ml) and concentrated to ⅓ of the volume. Heptane (50 mL) was added and then removed by distillation. The crude product was purified by flash chromatography (Ethyl Acetate/Hexane 30:70) to give 48.32 g (88%) of the desired product as a white solid.
Quantity
52.09 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
68.36 g
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][S:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1.CO.C1C(=O)N(Br)C(=[O:16])C1>O>[F:1][CH2:2][S:3]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)=[O:16]

Inputs

Step One
Name
Quantity
52.09 g
Type
reactant
Smiles
FCSC1=CC=C(C=C1)C
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
68.36 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the same temperature range until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to a temperature between 0° C. and 5° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the same temperature range
CUSTOM
Type
CUSTOM
Details
After that, the reaction mixture was quenched by the addition of Na2SO3 (10%, 150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum at a temperature between 20° C. and 25° C
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with dichloromethane (200 mL, 150 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water (2×300 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Heptane (50 mL) was added
CUSTOM
Type
CUSTOM
Details
removed by distillation
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (Ethyl Acetate/Hexane 30:70)

Outcomes

Product
Name
Type
product
Smiles
FCS(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 48.32 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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